molecular formula C6H7BrN2O2 B6268828 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione CAS No. 1016696-89-1

1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione

Cat. No.: B6268828
CAS No.: 1016696-89-1
M. Wt: 219
InChI Key:
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Description

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is an organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is further substituted with a bromoethyl group at position 1 and two keto groups at positions 3 and 6. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via nucleophilic substitution reactions. For instance, the pyridazine derivative can be reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to yield the desired product.

    Oxidation to Form Keto Groups: The final step involves the oxidation of the intermediate compound to introduce the keto groups at positions 3 and 6. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form additional functional groups or reduction to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Cyclization Reactions: The presence of the bromoethyl group allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a compound with additional keto or carboxyl groups.

Scientific Research Applications

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the modulation of biological activity, including inhibition of enzyme function or alteration of gene expression. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione: Similar in structure but with a chloroethyl group instead of a bromoethyl group. The reactivity and biological activity may differ due to the different halogen atoms.

    1-(2-Iodoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione:

    This compound derivatives: Various derivatives can be synthesized by modifying the substituents on the pyridazine ring or the bromoethyl group, leading to compounds with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromoethyl group and the keto groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione involves the reaction of 2-bromoethylamine with maleic anhydride to form the intermediate 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione.", "Starting Materials": [ "2-bromoethylamine", "maleic anhydride" ], "Reaction": [ "2-bromoethylamine is reacted with maleic anhydride in the presence of a solvent such as toluene or chloroform.", "The reaction mixture is heated under reflux for several hours to form the intermediate 1-(2-bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione.", "The intermediate is then isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

1016696-89-1

Molecular Formula

C6H7BrN2O2

Molecular Weight

219

Purity

95

Origin of Product

United States

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